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Compound of Interest

Compound Name: Benzene, 2-fluoroethoxy-

CAS No.: 405-97-0

Cat. No.: B8785544

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Fluoroethoxybenzene is an aromatic ether that holds interest in various fields of chemical

research, including medicinal chemistry and materials science, due to the influence of the

fluoroethoxy group on the molecule's electronic and physiological properties. A thorough

understanding of its molecular structure is paramount for its application and further

development. This technical guide provides a comprehensive analysis of the spectroscopic

data of 2-fluoroethoxybenzene, offering insights into its structural elucidation through Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). The data presented herein is a combination of predicted values from reliable

computational models and established principles of spectroscopic interpretation for analogous

structures.

Spectroscopic Analysis
A multi-faceted spectroscopic approach is essential for the unambiguous characterization of 2-

fluoroethoxybenzene. Each technique provides a unique piece of the structural puzzle, and
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their combined interpretation confirms the molecule's identity.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information

about the hydrogen atoms in a molecule, including their chemical environment, connectivity,

and relative numbers. The predicted ¹H NMR spectrum of 2-fluoroethoxybenzene in CDCl₃

reveals five distinct signals.

Table 1: Predicted ¹H NMR Data for 2-Fluoroethoxybenzene (500 MHz, CDCl₃)

Chemical Shift
(δ) (ppm)

Multiplicity Integration
Coupling
Constant (J)
(Hz)

Assignment

7.31 t 2H 7.9 H-3, H-5

7.00 t 1H 7.4 H-4

6.94 d 2H 8.4 H-2, H-6

4.73 dt 2H 47.5, 4.1 -OCH₂-

4.23 dt 2H 28.5, 4.1 -CH₂F

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum (δ 6.9-7.4 ppm) displays signals for the five protons on the

benzene ring. The downfield triplet at δ 7.31 ppm corresponds to the two meta-protons (H-3

and H-5), which are chemically equivalent due to free rotation around the C-O bond. The triplet

at δ 7.00 ppm is assigned to the para-proton (H-4). The most upfield signal in the aromatic

region, a doublet at δ 6.94 ppm, is attributed to the two ortho-protons (H-2 and H-6).

The aliphatic region shows two signals corresponding to the fluoroethoxy group. The signal at δ

4.73 ppm is a doublet of triplets, assigned to the methylene protons adjacent to the oxygen

atom (-OCH₂-). The large coupling constant (J = 47.5 Hz) is due to the geminal coupling with

the fluorine atom on the adjacent carbon, and the smaller coupling (J = 4.1 Hz) is due to the

vicinal coupling with the other methylene protons. The signal at δ 4.23 ppm, also a doublet of

triplets, is assigned to the methylene protons attached to the fluorine atom (-CH₂F). The large
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coupling constant (J = 28.5 Hz) arises from the vicinal coupling to the fluorine atom, and the

smaller coupling (J = 4.1 Hz) is from the vicinal coupling to the -OCH₂- protons.

¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of a molecule. Due to the presence of fluorine, C-F coupling can be

observed, which aids in signal assignment.

Table 2: Predicted ¹³C NMR Data for 2-Fluoroethoxybenzene (125 MHz, CDCl₃)

Chemical Shift (δ) (ppm) Assignment

158.3 C-1

129.7 C-3, C-5

121.9 C-4

114.8 C-2, C-6

82.5 (d, ¹JCF ≈ 170 Hz) -CH₂F

67.8 (d, ²JCF ≈ 20 Hz) -OCH₂-

Interpretation of the ¹³C NMR Spectrum:

The aromatic region of the ¹³C NMR spectrum shows four signals, consistent with a

monosubstituted benzene ring with free rotation of the substituent. The quaternary carbon atom

attached to the oxygen (C-1) is the most deshielded, appearing at δ 158.3 ppm. The signals for

the ortho (C-2, C-6) and meta (C-3, C-5) carbons appear at δ 114.8 ppm and δ 129.7 ppm,

respectively. The para carbon (C-4) resonates at δ 121.9 ppm.

In the aliphatic region, the carbon atom directly bonded to the fluorine (-CH₂F) is expected to

appear as a doublet due to one-bond C-F coupling (¹JCF), predicted around δ 82.5 ppm with a

large coupling constant of approximately 170 Hz. The carbon atom adjacent to the oxygen (-

OCH₂-) is also expected to be a doublet due to two-bond C-F coupling (²JCF), appearing

around δ 67.8 ppm with a smaller coupling constant of about 20 Hz.
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Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

detecting the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorption Bands for 2-Fluoroethoxybenzene

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2980-2850 Medium Aliphatic C-H stretch

1600, 1500 Strong, Medium Aromatic C=C stretch

1240 Strong Aryl-O stretch (asymmetric)

1050 Strong C-F stretch

1030 Strong Alkyl-O stretch (symmetric)

Interpretation of the IR Spectrum:

The IR spectrum of 2-fluoroethoxybenzene is expected to show characteristic absorption bands

for an aryl alkyl ether. The presence of the aromatic ring is confirmed by the C-H stretching

vibrations between 3100 and 3000 cm⁻¹ and the C=C stretching vibrations around 1600 and

1500 cm⁻¹. The aliphatic C-H stretching of the ethoxy group will appear in the 2980-2850 cm⁻¹

region. A strong, characteristic band for the asymmetric C-O stretching of the aryl ether is

expected around 1240 cm⁻¹. The C-F stretching vibration typically gives a strong absorption in

the 1100-1000 cm⁻¹ region, which in this case is predicted around 1050 cm⁻¹. The symmetric

C-O stretching of the alkyl ether portion is expected around 1030 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Major Peaks in the Mass Spectrum of 2-Fluoroethoxybenzene
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m/z Relative Abundance (%) Proposed Fragment

140 45 [M]⁺ (Molecular Ion)

109 10 [M - CH₂F]⁺

94 100
[C₆H₅OH]⁺ (Phenol radical

cation)

77 30 [C₆H₅]⁺ (Phenyl cation)

65 15 [C₅H₅]⁺

47 25 [CH₂F-O]⁺

Interpretation of the Mass Spectrum:

The mass spectrum of 2-fluoroethoxybenzene is expected to show a molecular ion peak [M]⁺

at m/z 140, corresponding to its molecular weight. A common fragmentation pathway for ethers

is the cleavage of the C-O bond. The most abundant peak is predicted to be at m/z 94, which

corresponds to the phenol radical cation, formed by the loss of a fluoroethene radical. Another

significant fragmentation would be the loss of the CH₂F radical, leading to a fragment at m/z

109. The presence of a phenyl group is indicated by the fragment at m/z 77 (phenyl cation) and

its subsequent fragmentation to m/z 65. A fragment at m/z 47 could correspond to the [CH₂F-

O]⁺ ion.

Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for acquiring the

spectroscopic data for a compound like 2-fluoroethoxybenzene.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Accurately weigh approximately 5-10 mg of 2-fluoroethoxybenzene.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (500 MHz Spectrometer):

¹H NMR:

Set the spectral width to approximately 16 ppm.

Use a 30-degree pulse angle.

Set the acquisition time to 2-3 seconds and the relaxation delay to 1-2 seconds.

Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR:

Set the spectral width to approximately 240 ppm.

Use a 45-degree pulse angle with proton decoupling.

Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) to obtain a good spectrum due to

the low natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm

for the central peak of the CDCl₃ triplet for ¹³C.

Integrate the signals in the ¹H NMR spectrum.

Determine the multiplicities and coupling constants of the signals.
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Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Place a small drop of liquid 2-fluoroethoxybenzene directly onto the center of the ATR

crystal.

Instrument Parameters (FT-IR Spectrometer):

Collect a background spectrum of the empty, clean ATR crystal.

Set the spectral range from 4000 to 400 cm⁻¹.

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Set the resolution to 4 cm⁻¹.

Data Acquisition and Processing:

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

Prepare a dilute solution of 2-fluoroethoxybenzene in a volatile organic solvent (e.g.,

dichloromethane or hexane).

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

GC-MS Parameters:
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GC:

Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

Set an appropriate temperature program to ensure good separation and peak shape

(e.g., start at 50°C, hold for 1 minute, then ramp at 10°C/min to 250°C).

Use helium as the carrier gas at a constant flow rate.

MS (Electron Ionization - EI):

Set the ionization energy to 70 eV.

Scan a mass range from m/z 40 to 400.

Set the ion source temperature to approximately 230°C.

Data Analysis:

Identify the peak in the total ion chromatogram (TIC) corresponding to 2-

fluoroethoxybenzene.

Extract the mass spectrum for that peak.

Identify the molecular ion peak and major fragment ions.

Data Interpretation and Structural Elucidation
The collective spectroscopic data provides a robust confirmation of the structure of 2-

fluoroethoxybenzene.

The ¹H NMR spectrum clearly shows the presence of a monosubstituted benzene ring and a

fluoroethoxy group. The specific chemical shifts, multiplicities, and coupling constants are all

consistent with the proposed structure, particularly the characteristic doublet of triplets for the

methylene protons, which confirms their proximity and coupling to the fluorine atom.

The ¹³C NMR spectrum corroborates the presence of six unique carbon environments, as

expected for a monosubstituted benzene ring with a two-carbon side chain. The predicted
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large one-bond and smaller two-bond C-F coupling constants are diagnostic for the

fluoroethoxy group.

The IR spectrum provides key functional group information, confirming the presence of an

aromatic ring, C-H bonds (both aromatic and aliphatic), a C-O ether linkage (specifically an

aryl ether), and a C-F bond.

The Mass Spectrum shows a molecular ion peak at the correct m/z value for the molecular

formula C₈H₉FO, and the fragmentation pattern is consistent with the cleavage of an aryl

ether, further supporting the proposed structure.

The convergence of these four distinct spectroscopic techniques provides a self-validating

system for the structural elucidation of 2-fluoroethoxybenzene, leaving no ambiguity as to its

chemical identity.

Visualization
Caption: Molecular structure of 2-fluoroethoxybenzene.

References
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to
Spectroscopy (5th ed.). Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric
Identification of Organic Compounds (8th ed.). John Wiley & Sons.

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

Fiveable. (2025, August 15). Spectroscopy of Ethers. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.nmrdb.org/predictor/13c
https://www.nmrdb.org/predictor/1h
https://docs.chemaxon.com/latest/nmr-predictor.html
http://cfmid.wishartlab.com/predict
https://www.jove.com/v/10933/nmr-spectroscopy-of-benzene-derivatives
https://library.fiveable.me/chemistry/organic-chemistry-1/spectroscopy-of-ethers/study-guide/18-8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8785544?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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